molecular formula C14H15ClN2O B2562509 5-Chloro-1-methyl-3-phenyl-4-(prop-2-enoxymethyl)pyrazole CAS No. 318248-38-3

5-Chloro-1-methyl-3-phenyl-4-(prop-2-enoxymethyl)pyrazole

Cat. No.: B2562509
CAS No.: 318248-38-3
M. Wt: 262.74
InChI Key: AYFOQLMVZSMEFQ-UHFFFAOYSA-N
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Description

5-Chloro-1-methyl-3-phenyl-4-(prop-2-enoxymethyl)pyrazole is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a chloro group at the 5-position, a methyl group at the 1-position, a phenyl group at the 3-position, and a prop-2-enoxymethyl group at the 4-position. Pyrazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-methyl-3-phenyl-4-(prop-2-enoxymethyl)pyrazole can be achieved through various synthetic routes. One common method involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one with appropriate reagents under Vilsmeier-Haack reaction conditions. This involves the use of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the chloro and formyl groups .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-methyl-3-phenyl-4-(prop-2-enoxymethyl)pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chloro group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiolates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce various substituted pyrazole derivatives.

Scientific Research Applications

5-Chloro-1-methyl-3-phenyl-4-(prop-2-enoxymethyl)pyrazole has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-1-methyl-3-phenyl-4-(prop-2-enoxymethyl)pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5-chloro-1-methyl-3-phenyl-4-(prop-2-enoxymethyl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O/c1-3-9-18-10-12-13(16-17(2)14(12)15)11-7-5-4-6-8-11/h3-8H,1,9-10H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYFOQLMVZSMEFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)COCC=C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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